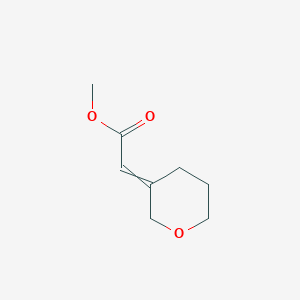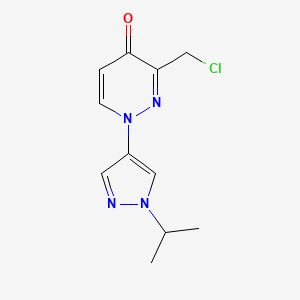
3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that features a pyridazinone core substituted with a chloromethyl group and a 1-propan-2-ylpyrazol-4-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-propan-2-ylhydrazine with an appropriate β-diketone under acidic or basic conditions.
Formation of the pyridazinone ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups or the oxidation state of the molecule.
Cyclization Reactions: The presence of multiple reactive sites allows for the possibility of cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thioethers, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound’s biological activity can be explored to understand its effects on various biological pathways and systems.
Industrial Applications: It may find use in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group could facilitate covalent binding to target proteins, while the pyrazole and pyridazinone moieties might interact with active sites or binding pockets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-(Bromomethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-1-(1-phenylpyrazol-4-yl)pyridazin-4-one: Similar structure but with a phenyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 3-(Chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The combination of the chloromethyl group and the 1-propan-2-ylpyrazol-4-yl moiety provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
特性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC名 |
3-(chloromethyl)-1-(1-propan-2-ylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H13ClN4O/c1-8(2)16-7-9(6-13-16)15-4-3-11(17)10(5-12)14-15/h3-4,6-8H,5H2,1-2H3 |
InChIキー |
QARCNQXVRLFTPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)N2C=CC(=O)C(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


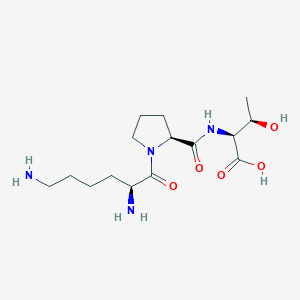
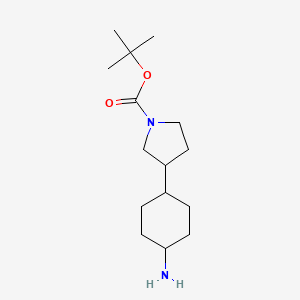
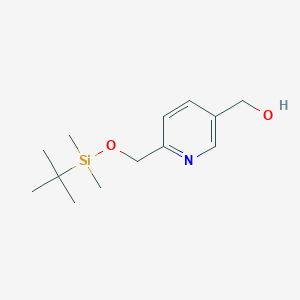
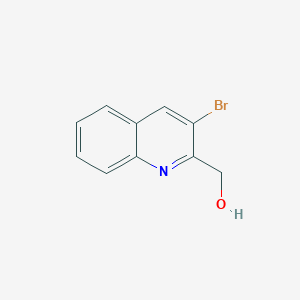
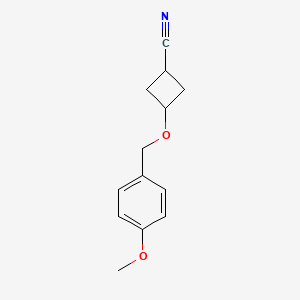


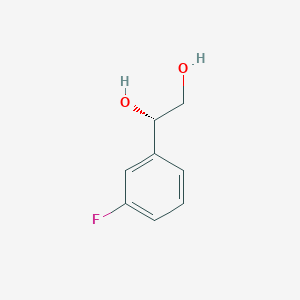
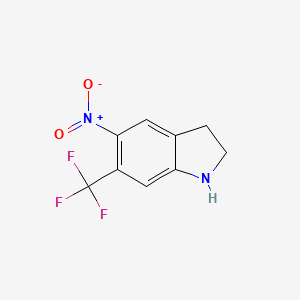


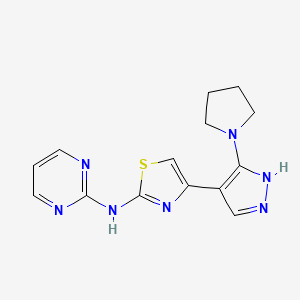
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
